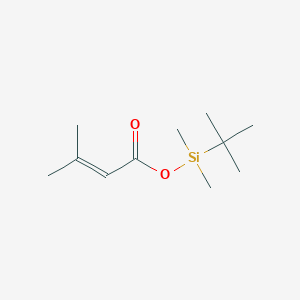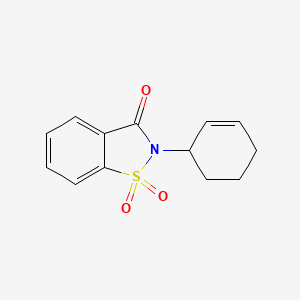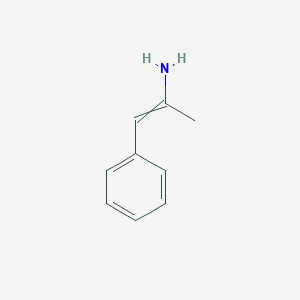
3,3-Bis(pentafluorophenyl)-2-phenyloxaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(pentafluorophenyl)-2-phenyloxaziridine is a unique compound characterized by its oxaziridine ring and the presence of pentafluorophenyl groups
Preparation Methods
The synthesis of 3,3-Bis(pentafluorophenyl)-2-phenyloxaziridine typically involves the reaction of appropriate precursors under specific conditions. One common method includes the reaction of a suitable phenylhydroxylamine with a pentafluorophenyl ketone in the presence of an oxidizing agent. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired oxaziridine ring .
Chemical Reactions Analysis
3,3-Bis(pentafluorophenyl)-2-phenyloxaziridine is known to undergo various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in organic synthesis, facilitating the oxidation of sulfides to sulfoxides and other similar transformations.
Reduction: Under certain conditions, it can be reduced to form different products, depending on the reagents used.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,3-Bis(pentafluorophenyl)-2-phenyloxaziridine has found applications in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various oxidation reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism by which 3,3-Bis(pentafluorophenyl)-2-phenyloxaziridine exerts its effects is primarily through its ability to act as an oxidizing agent. The oxaziridine ring is highly reactive and can transfer oxygen to various substrates, facilitating oxidation reactions. The pentafluorophenyl groups enhance the compound’s stability and reactivity by electron-withdrawing effects, making it a powerful reagent in organic synthesis .
Comparison with Similar Compounds
Similar compounds to 3,3-Bis(pentafluorophenyl)-2-phenyloxaziridine include other oxaziridines and fluorinated organic molecules. For example:
3,3-Bis(trifluoromethyl)benzophenone: This compound also contains fluorinated groups and is used in similar oxidation reactions.
Hypervalent iodine compounds: These compounds share similar reactivity patterns and are used in oxidation reactions as well.
The uniqueness of this compound lies in its combination of the oxaziridine ring and pentafluorophenyl groups, which provide both stability and high reactivity, making it a versatile reagent in various chemical transformations.
Properties
CAS No. |
105654-22-6 |
|---|---|
Molecular Formula |
C19H5F10NO |
Molecular Weight |
453.2 g/mol |
IUPAC Name |
3,3-bis(2,3,4,5,6-pentafluorophenyl)-2-phenyloxaziridine |
InChI |
InChI=1S/C19H5F10NO/c20-9-7(10(21)14(25)17(28)13(9)24)19(30(31-19)6-4-2-1-3-5-6)8-11(22)15(26)18(29)16(27)12(8)23/h1-5H |
InChI Key |
WNAAIINGVBLOLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(O2)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Di[1,1'-biphenyl]-2-yl octadecyl phosphite](/img/structure/B14333017.png)

![Glycine, N-[1-oxo-2-(sulfothio)propyl]-](/img/structure/B14333044.png)




